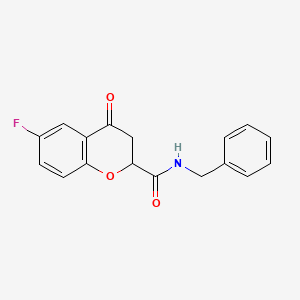![molecular formula C31H26N2O B11056080 (2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11056080.png)
(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole moiety, a propenone group, and multiple phenyl rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Propenone Group: The propenone group can be introduced via a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.
Coupling Reactions: The final step involves coupling the indole derivative with the propenone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, (Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activities.
1,3-DIPHENYL-2-PROPEN-1-ONE: A simpler analog without the indole moiety, used in various chemical syntheses.
(Z)-3-[(1,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE: A similar compound with a different substitution pattern on the indole ring.
Uniqueness
(Z)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is unique due to its specific structural features, including the presence of both an indole moiety and a propenone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H26N2O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(Z)-3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C31H26N2O/c1-22-18-26-19-29(24-14-8-4-9-15-24)33(2)30(26)20-27(22)32-28(23-12-6-3-7-13-23)21-31(34)25-16-10-5-11-17-25/h3-21,32H,1-2H3/b28-21- |
InChI Key |
TUVCEDLZQUEPOC-HFTWOUSFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)N(C(=C2)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C(=C2)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056005.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056009.png)
![N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11056014.png)
![1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11056026.png)
![Ethyl 1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4'-bipiperidine-1-carboxylate](/img/structure/B11056030.png)

![3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056038.png)
![7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B11056045.png)
![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11056059.png)

![3-(3-Bromo-4-fluorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056064.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11056067.png)
![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopropanecarboxamide](/img/structure/B11056068.png)
![4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11056072.png)
